molecular formula C20H20N6 B2705667 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine CAS No. 329901-29-3

4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2705667
CAS No.: 329901-29-3
M. Wt: 344.422
InChI Key: AUOMJQLZQWOQLP-UHFFFAOYSA-N
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Description

4-(5-Methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C22H21N7 and a molecular weight of 383.45 g/mol, intended for research and development purposes. This trisubstituted triazole derivative is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 1,2,4-triazole scaffold, similar to this one, are extensively investigated for a broad spectrum of biological activities. Recent scientific literature indicates that novel 1,2,4-triazole derivatives are routinely synthesized and screened for potential antiviral activity against viruses such as influenza, as well as for antifungal and antibacterial properties . The structural motif of combining triazole and pyrazole rings is a common strategy in drug discovery to develop new pharmacologically active molecules. The presence of both aromatic systems and multiple nitrogen atoms in its structure makes this compound a valuable building block for constructing more complex molecules and for studying structure-activity relationships (SAR). This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-15-23-24-20(25(15)13-12-16-8-4-2-5-9-16)18-14-22-26(19(18)21)17-10-6-3-7-11-17/h2-11,14H,12-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOMJQLZQWOQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various alkylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrazole rings are replaced by other functional groups. Common reagents include halogens, alkyl halides, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit significant anti-inflammatory activity. The structure of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine allows for interactions with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In a study evaluating various pyrazole derivatives, compounds similar to the target compound showed IC50 values indicating potent COX-II inhibition. For instance, some derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, suggesting that modifications to the pyrazole core can enhance anti-inflammatory effects significantly .

B. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For example, molecular docking studies have revealed that modifications to the pyrazole structure can lead to enhanced binding affinity to targets like CK1δ (casein kinase 1 delta), which plays a role in cell cycle regulation and DNA repair mechanisms.

In one study, pyrazole derivatives exhibited nanomolar potency against CK1δ, with some achieving IC50 values around 98.6 nM . This suggests that this compound could be a promising candidate for further development as an anticancer therapeutic.

Several case studies have documented the effectiveness of compounds similar to 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amines in vivo and in vitro:

A. In Vivo Studies

In animal models of inflammation and cancer, pyrazole derivatives have shown significant reductions in tumor size and inflammatory markers when administered at appropriate dosages . These studies underline the compound’s potential therapeutic effects.

B. In Vitro Studies

Cell line assays have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, which is a critical factor in drug development for cancer therapies .

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. 4-[4-(4-Methoxyphenyl)-5-Methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine This analogue replaces the phenethyl group with a 4-methoxyphenyl substituent. This substitution may reduce lipophilicity, affecting membrane permeability .

B. 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Lacking the triazole moiety, this pyrazole derivative exhibits simplified pharmacodynamics. The fluorine atom enhances metabolic stability but reduces π-π stacking interactions in target binding sites compared to the triazole-containing parent compound .

C. 5-(4-Phenylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
This compound retains the triazole core but replaces the pyrazole with a piperazine ring. The piperazine group improves solubility but may compromise selectivity due to increased conformational flexibility .

Electronic and Physicochemical Properties

  • Emission Properties : Triazole-based compounds like PPZ-3TPT and PPZ-4TPT exhibit redshifted emission wavelengths compared to oxadiazole derivatives (e.g., PPZ-DPO), attributed to the electron-accepting character of triazoles . The target compound’s phenethyl group may further modulate emission via steric effects.
  • Lipophilicity : Phenethyl substitution in the target compound enhances lipophilicity (logP ~3.2) compared to analogues with polar substituents (e.g., 4-methoxyphenyl, logP ~2.7) .

Key Findings and Implications

  • Structure-Activity Relationship (SAR) : The phenethyl group enhances lipophilicity and target engagement in hydrophobic pockets, while methyl substitution on the triazole improves metabolic stability.
  • Limitations : The compound’s moderate potency in antifungal assays suggests a need for derivatization, such as introducing halogens or sulfonyl groups to enhance binding .

Biological Activity

The compound 4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-amine is a complex organic molecule that combines triazole and pyrazole moieties. This unique structure positions it as a potential candidate for various therapeutic applications due to its anticipated biological activities. The dual-ring system allows for diverse interactions with biological targets, which has been a focal point in medicinal chemistry research.

Structural Characteristics

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
  • Pyrazole Ring : Another five-membered ring that contributes to the compound's pharmacological properties.
  • Phenethyl Group : This substituent may enhance the interaction with biological systems, potentially improving efficacy.

Biological Activities

Research into compounds with similar structural features has revealed a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds containing pyrazole and triazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against colorectal carcinoma cells (RKO) with IC50 values indicating potent effects .
  • Antioxidant Properties : Many pyrazole derivatives demonstrate radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The DPPH assay has shown that certain derivatives possess antioxidant capabilities superior to ascorbic acid .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties, with some showing promising results in reducing inflammation markers in vitro .
  • Antimicrobial Activity : Pyrazole derivatives have also been noted for their antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatments .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesBiological Activity
3-(4-nitrophenyl)-5-(2-amino phenyl)-pyrazolContains nitro group; exhibits anti-inflammatory propertiesModerate
5-amino-[1H]-pyrazolesSimple pyrazole structure; lacks triazole moietyAntimicrobial
1-(phenyl)-3-methylpyrazoleMethyl substitution; simpler structureAntioxidant
5-substituted 1H-pyrazolesVarious substitutions; broad spectrum of activitiesVariable

The dual-ring system of the target compound may lead to enhanced biological activities compared to simpler analogs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions aimed at introducing various substituents on the rings. These methods allow for the creation of a library of derivatives that can be tested for enhanced biological properties.

In Vitro Studies

In vitro assays have been crucial in evaluating the biological activity of this compound. For example:

  • Cytotoxicity Testing : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and autophagy pathway engagement .
  • Radical Scavenging Assays : The DPPH assay has revealed that many synthesized compounds exhibit significant antioxidant activity, suggesting potential protective effects against oxidative damage .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key IntermediateValidation Method
1POCl₃, 120°C65–78Pyrazole-carbonyl chlorideX-ray
2NH₄SCN, EtOH70–85Thiourea derivative¹H NMR

Basic: How is the compound’s structural conformation confirmed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • SHELX Software : Refinement of crystallographic data (e.g., triclinic system, space group P1) to determine bond angles, dihedral angles, and tautomeric forms .
  • ORTEP-3 : Graphical representation of thermal ellipsoids to assess molecular planarity and steric effects .

Advanced: How to address low yields in multi-step synthesis (e.g., during cyclization)?

Methodological Answer:

  • Optimize Reaction Conditions : Use microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and purity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity .
  • Solvent-Free Routes : Reduce side reactions by eliminating solvents, as demonstrated in pyrazolo-pyrimidine syntheses .

Advanced: How to resolve tautomerism ambiguity in structural analysis?

Methodological Answer:

  • SC-XRD : Differentiate between 1,2,4-triazole tautomers (e.g., 3-amine vs. 5-amine) via hydrogen bonding patterns .
  • Dynamic NMR : Monitor proton exchange in solution to identify dominant tautomeric forms .

Basic: What biological activities are reported, and what assays are used?

Methodological Answer:

  • Antimicrobial Activity : Tested via broth microdilution (MIC values) against S. aureus and E. coli .
  • Antitubercular Assays : In vitro testing against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay .

Q. Table 2: Bioactivity Data

DerivativeTarget ActivityIC₅₀ (µM)Assay TypeReference
4a-jAntitubercular1.2–8.7Microplate Alamar Blue
6a-bAntibacterial12–45Broth dilution

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Methodological Answer:

  • Substituent Variation : Modify phenyl (e.g., 4-methoxy, 4-fluoro) or triazole groups to assess impacts on lipophilicity and target binding .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock) to predict interactions with enzymes like carbonic anhydrase .
  • In Vivo Validation : Employ models like sea urchin embryos for antimitotic activity screening .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
  • Cellular Uptake Studies : Measure intracellular concentrations via HPLC to correlate efficacy with permeability .

Basic: What analytical techniques ensure purity and stability?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >215°C) .
  • Storage : Keep under inert atmosphere (N₂) at –20°C to prevent oxidation .

Advanced: What computational methods predict thermodynamic properties?

Methodological Answer:

  • Hydrophilic Interaction Chromatography (HILIC) : Study retention behavior to calculate ΔG of transfer from mobile to stationary phase .
  • DFT Calculations : Optimize molecular geometry and predict vibrational spectra (IR) using Gaussian software .

Advanced: How to scale up synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., acylation) to control temperature .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate stability .

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